molecular formula C9H9ClO4S B3034439 4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid CAS No. 176309-00-5

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid

Cat. No.: B3034439
CAS No.: 176309-00-5
M. Wt: 248.68 g/mol
InChI Key: YGYZEHXIHONBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a methylsulfonyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid can be synthesized through a multi-step reaction process starting from 4-chlorobenzoic acidOne common method involves the Friedel-Crafts acylation of 4-chlorobenzoic acid with benzene, followed by sulfonation and methylation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include the use of advanced catalysts and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-chloro-2-methyl-5-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-3-7(10)8(15(2,13)14)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZEHXIHONBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237940
Record name 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176309-00-5
Record name 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176309-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

in stage b) 4-chloro-2-methylbenzoic acid is reacted with chlorosulfonic acid, sodium sulfite and methyl iodide to give 2-methyl-4-chloro-5-methylsulfonylbenzoic acid,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

10 g of methyl 2-methyl-4-chloro-5-methylsulphonylbenzoate are added, while cooling with ice, to a mixture of 30 ml of conc. HCl and 200 ml of methanol, and the whole is then stirred for 2 h. The resulting precipitate is filtered off with suction and recrystallized from methanol. 2-Methyl-4-chloro-5-methylsulphonylbenzoic acid is obtained, m.p. 217°-218°.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid
Reactant of Route 3
4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid
Reactant of Route 4
4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid
Reactant of Route 5
Reactant of Route 5
4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid
Reactant of Route 6
4-chloro-2-methyl-5-(methylsulfonyl)Benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.